molecular formula C10H19NO2 B1322685 Ethyl (2-methylpiperidin-1-yl)acetate CAS No. 895869-57-5

Ethyl (2-methylpiperidin-1-yl)acetate

Cat. No.: B1322685
CAS No.: 895869-57-5
M. Wt: 185.26 g/mol
InChI Key: FLODPSSPYSXGSF-UHFFFAOYSA-N
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Description

Ethyl (2-methylpiperidin-1-yl)acetate is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-methylpiperidin-1-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methylpiperidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methylpiperidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (2-methylpiperidin-1-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-methylpiperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl (2-methylpiperidin-1-yl)acetate can be compared with other piperidine derivatives, such as:

  • Mthis compound
  • Ethyl (2-ethylpiperidin-1-yl)acetate
  • Ethyl (2-methylpiperidin-1-yl)propionate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ester group and the presence of a methyl group on the piperidine ring, which can affect its interaction with molecular targets and its overall chemical properties .

Properties

IUPAC Name

ethyl 2-(2-methylpiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLODPSSPYSXGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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